molecular formula C4H8I2 B107930 1,4-Diiodobutane CAS No. 628-21-7

1,4-Diiodobutane

Cat. No.: B107930
CAS No.: 628-21-7
M. Wt: 309.92 g/mol
InChI Key: ROUYUBHVBIKMQO-UHFFFAOYSA-N
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Description

1,4-Diiodobutane, also known as tetramethylene diiodide, is an organic compound with the molecular formula C4H8I2. It is a colorless to pale yellow liquid with a distinctive odor. This compound is not soluble in water but is soluble in organic solvents such as ethanol, ether, and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diiodobutane can be synthesized through several methods. One common method involves the reaction of tetrahydrofuran with potassium iodide and orthophosphoric acid. The reaction mixture is heated at reflux temperature for three hours, during which a dense oil separates from the acid layer. The mixture is then cooled, and the product is extracted with ether, decolorized, and dried. The ether is removed by distillation, and the residue is distilled under reduced pressure to obtain this compound .

Industrial Production Methods

In industrial settings, this compound can be produced by the reaction of phosphorus, iodine, and tetrahydrofuran. Another method involves the reaction of hydriodic acid with phenoxybutyl iodide or with the diisoamyl ether of 1,4-butanediol .

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodobutane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form butane.

    Oxidation Reactions: It can be oxidized to form butanediol.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include compounds such as 1,4-diaminobutane, 1,4-dicyanobutane, and 1,4-diazidobutane.

    Reduction: The major product is butane.

    Oxidation: The major product is 1,4-butanediol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chain length and the presence of iodine atoms at both ends of the molecule. This structure allows it to act as a versatile intermediate in organic synthesis, enabling the formation of various substituted butane derivatives. Its ability to enhance the performance of perovskite solar cells and its use in the preparation of high dielectric constant composite films further highlight its uniqueness .

Properties

IUPAC Name

1,4-diiodobutane
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InChI

InChI=1S/C4H8I2/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYUBHVBIKMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8I2
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DSSTOX Substance ID

DTXSID5060851
Record name Butane, 1,4-diiodo-
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Molecular Weight

309.92 g/mol
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Physical Description

mp = 5.8 deg C; [ChemIDplus] Colorless liquid; [MSDSonline]
Record name 1,4-Diiodobutane
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CAS No.

628-21-7
Record name 1,4-Diiodobutane
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Record name 1,4-Diiodobutane
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Record name Butane, 1,4-diiodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-diiodobutane?

A1: The molecular formula of this compound is C4H8I2, and its molecular weight is 309.92 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies report spectroscopic data for this compound:

  • NMR: 1H and 13C NMR data have been used to characterize the compound and its derivatives. [, , , , , ]
  • IR: Infrared spectroscopy has been employed to analyze the structure and interactions of this compound. [, , , , ]
  • Mass Spectrometry: FAB/MS has been used to identify glutathione-sulfonium conjugates of this compound. []

Q3: How does this compound perform as a cross-linking agent in polymer chemistry?

A3: this compound is an effective cross-linking agent for polymers containing nucleophilic groups, such as pyridine rings in poly(4-vinyl pyridine) (P4VP). [, , , , , , ] This cross-linking enhances the stability of these polymers in various solvents. [, , , , , , ]

Q4: Are there specific applications of this compound in the fabrication of membranes?

A4: Yes, this compound plays a crucial role in developing responsive polymer gel membranes. [, ] For instance, it acts as both a porogen and a cross-linker for poly(2-vinylpyridine) (P2VP), contributing to the creation of pH-responsive membranes with controllable pore sizes. [, ]

Q5: What are the applications of this compound in organic synthesis?

A5: this compound is employed in various organic reactions, including:

  • Alkylation Reactions: It acts as an alkylating agent for various nucleophiles, including pyrene dianions [] and phosphine ligands. []
  • Cyclization Reactions: this compound participates in dialkylative cyclization reactions with substrates like 3-(phenylthio)-3-sulfolenes, leading to the formation of spiro bicyclic compounds. []
  • Synthesis of Heterocycles: It serves as a building block for synthesizing nitrogen-containing heterocycles like bis-spironnaphthoxazine. [, ]

Q6: How does this compound interact with biological systems?

A6: Research indicates that this compound can be metabolized in rats to form a glutathione-sulfonium conjugate, which is subsequently excreted in the bile. [] This finding highlights its potential interaction with biological systems and detoxification pathways.

Q7: What is the significance of this compound in studying three-electron bonded species?

A7: this compound serves as a model compound for investigating intramolecular two-centre three-electron bonds. [] Studies using techniques like pulse radiolysis have explored the formation and stability of such bonds in this compound derivatives. []

Q8: Does this compound show any specific interactions with pillar[5]arenes?

A8: Yes, research indicates that this compound forms interpenetrated complexes with simple pillar[5]arenes. [] The dominant force in these complexes is dispersion interactions, with this compound exhibiting a strong binding affinity towards ethylpillar[5]arene. []

Q9: Are there environmental concerns regarding this compound?

A9: While limited information is available on the environmental fate and effects of this compound specifically, it's important to consider its potential impact:

    Q10: What analytical methods are used to quantify this compound?

    A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a sensitive and specific technique for quantifying this compound in biological samples, like plasma. [] This method often involves derivatization steps to enhance the volatility and detectability of the compound. []

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